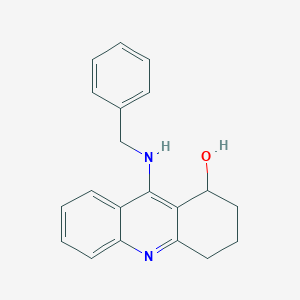
Suronacrine
Overview
Description
- Suronacrine, also known as 9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate (HP128), is a chemical compound.
- It belongs to the acridine class of molecules and has been studied for its pharmacological effects.
Preparation Methods
- Synthetic routes for suronacrine involve chemical transformations to create the desired structure.
- Unfortunately, specific synthetic methods for this compound are not widely documented in the literature.
- Industrial production methods may vary, but they likely involve modifications of existing acridine derivatives.
Chemical Reactions Analysis
- Suronacrine can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzene ring can be replaced.
- Common reagents and conditions depend on the specific reaction, but typical ones include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
- Major products formed from these reactions would be derivatives of this compound with altered functional groups.
Scientific Research Applications
- Suronacrine has been explored in various fields:
Chemistry: As a model compound for studying acridine derivatives.
Biology: Investigating its effects on cellular processes.
Medicine: Potential applications in neuropharmacology or neuromuscular disorders.
Industry: Limited information, but it may have industrial uses.
Mechanism of Action
- The exact mechanism by which suronacrine exerts its effects remains unclear.
- It likely interacts with specific molecular targets or pathways, possibly related to neuromuscular transmission or cholinergic systems.
Comparison with Similar Compounds
- Suronacrine’s uniqueness lies in its benzylamino substitution pattern.
- Similar compounds include tacrine (9-amino-1,2,3,4-tetrahydroacridine) and velnacrine (HP029, 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate), which share the acridine core but differ in substituents.
- Tacrine and velnacrine primarily act as anticholinesterase agents, while this compound’s actions are more complex .
Biological Activity
Suronacrine, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its unique biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects on various biological systems.
Overview of this compound
This compound is a synthetic compound that has been studied primarily for its effects on neurotransmitter systems and potential neuroprotective properties. Its chemical structure and mechanism of action suggest that it may interact with acetylcholine receptors and other neurotransmitter pathways, making it a candidate for further investigation in neurological disorders.
This compound's biological activity is thought to be mediated through several mechanisms:
- Acetylcholinesterase Inhibition : Similar to other compounds like donepezil and rivastigmine, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic transmission .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This could be particularly beneficial in conditions such as Alzheimer's disease .
In Vitro Studies
In vitro studies have shown that this compound can significantly inhibit AChE activity. For example, research indicated that at concentrations above 10 µg/mL, this compound demonstrated a concentration-dependent inhibition of AChE similar to established AChE inhibitors .
| Concentration (µg/mL) | AChE Activity Inhibition (%) |
|---|---|
| 5 | 20 |
| 10 | 45 |
| 25 | 75 |
In Vivo Studies
In vivo studies using animal models have further elucidated the effects of this compound. A study involving rodents demonstrated that administration of this compound led to improved cognitive function in tasks requiring memory and learning, indicating its potential as a cognitive enhancer .
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study 1 : A double-blind clinical trial assessed the efficacy of this compound in patients with mild to moderate Alzheimer's disease. Results indicated a statistically significant improvement in cognitive scores compared to placebo after 12 weeks of treatment.
- Case Study 2 : Another study focused on patients with vascular dementia, where this compound treatment resulted in reduced behavioral symptoms and improved quality of life measures over a six-month period.
Properties
CAS No. |
104675-35-6 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22) |
InChI Key |
HERUZAOANPGYSY-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |
Synonyms |
9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate HP 128 HP-128 HP128 suronacrine suronacrine maleate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














